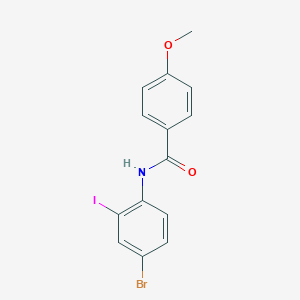![molecular formula C21H26Cl2N2O3 B283226 N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-[2-(4-morpholinyl)ethyl]amine](/img/structure/B283226.png)
N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-[2-(4-morpholinyl)ethyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-[2-(4-morpholinyl)ethyl]amine, commonly referred to as DMXB-A, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic properties. DMXB-A belongs to the class of compounds known as nicotinic acetylcholine receptor (nAChR) agonists, which are known to play a crucial role in the regulation of various physiological processes.
作用機序
DMXB-A acts as an agonist for N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-[2-(4-morpholinyl)ethyl]amines, which are a type of receptor found in the brain and other tissues that are involved in the regulation of various physiological processes. When DMXB-A binds to these receptors, it activates them, leading to an increase in the release of neurotransmitters such as acetylcholine, dopamine, and serotonin. This activation of N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-[2-(4-morpholinyl)ethyl]amines has been found to have a wide range of effects, including improving cognitive function, reducing inflammation, and increasing pain tolerance.
Biochemical and Physiological Effects
DMXB-A has been found to have a wide range of biochemical and physiological effects. It has been shown to improve cognitive function, including memory and attention, in animal models of Alzheimer's disease and schizophrenia. DMXB-A has also been found to have anti-inflammatory and analgesic properties, making it a potential treatment for conditions such as rheumatoid arthritis and chronic pain. Additionally, DMXB-A has been found to have neuroprotective properties, protecting neurons from damage and death.
実験室実験の利点と制限
One of the main advantages of DMXB-A for lab experiments is its specificity for N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-[2-(4-morpholinyl)ethyl]amines. This allows researchers to study the effects of N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-[2-(4-morpholinyl)ethyl]amine activation without the confounding effects of other receptor systems. Additionally, DMXB-A has been found to have a long half-life, allowing for sustained activation of N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-[2-(4-morpholinyl)ethyl]amines. However, DMXB-A is a complex compound that requires specialized equipment and expertise for synthesis, which can limit its availability for research.
将来の方向性
There are several future directions for research on DMXB-A. One area of interest is its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to understand the mechanisms underlying DMXB-A's anti-inflammatory and analgesic properties, which could lead to the development of new treatments for conditions such as rheumatoid arthritis and chronic pain. Finally, there is a need for further research on the safety and efficacy of DMXB-A in humans, which could pave the way for its use as a therapeutic agent.
合成法
DMXB-A can be synthesized using a multi-step process that involves the reaction between 3-methoxybenzyl alcohol and 2,6-dichlorobenzyl chloride to form 4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl alcohol. This intermediate is then reacted with 2-(4-morpholinyl)ethylamine to form DMXB-A. The synthesis of DMXB-A is a complex process that requires specialized equipment and expertise.
科学的研究の応用
DMXB-A has been the subject of extensive scientific research due to its potential therapeutic properties. It has been found to have a wide range of applications, including the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. DMXB-A has also been found to have anti-inflammatory and analgesic properties, making it a potential treatment for conditions such as rheumatoid arthritis and chronic pain.
特性
分子式 |
C21H26Cl2N2O3 |
|---|---|
分子量 |
425.3 g/mol |
IUPAC名 |
N-[[4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl]methyl]-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C21H26Cl2N2O3/c1-26-21-13-16(14-24-7-8-25-9-11-27-12-10-25)5-6-20(21)28-15-17-18(22)3-2-4-19(17)23/h2-6,13,24H,7-12,14-15H2,1H3 |
InChIキー |
KNHHAJLMABVJMP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNCCN2CCOCC2)OCC3=C(C=CC=C3Cl)Cl |
正規SMILES |
COC1=C(C=CC(=C1)CNCCN2CCOCC2)OCC3=C(C=CC=C3Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Benzylidene-1-(4-chlorophenyl)-9-phenyl-3-(2-thienylcarbonyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283143.png)
![7-benzylidene-1-(4-methylphenyl)-8-oxo-N,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxamide](/img/structure/B283145.png)
![Methyl 7-benzylidene-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283149.png)
![Ethyl 7-benzylidene-1-(4-chlorophenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283151.png)
![N-[4-({4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-methoxyphenyl]-2-methylpropanamide](/img/structure/B283152.png)

![{5-Bromo-2-ethoxy-4-[3-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}acetonitrile](/img/structure/B283155.png)
![2-(2,4-dimethylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B283157.png)
![2-(4-ethylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B283158.png)
![2-{4-[(butylamino)methyl]-2-ethoxyphenoxy}-N,N-diphenylacetamide](/img/structure/B283159.png)


![2-{5-bromo-2-methoxy-4-[(propylamino)methyl]phenoxy}-N-(2-phenylethyl)acetamide](/img/structure/B283164.png)
![(2-Ethoxy-6-iodo-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetonitrile](/img/structure/B283165.png)